
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) es un compuesto químico con una estructura compleja que incluye un grupo tert-butilo, un grupo cloropiridinil y un grupo ciclohexil. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) normalmente implica varios pasos. Un método común incluye la reacción de carbamato de tert-butilo con un derivado de cloropiridinil en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como el hidruro de sodio o el carbonato de potasio para facilitar la formación del producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando rutas sintéticas similares. El proceso está optimizado para el rendimiento y la pureza, a menudo implica pasos de purificación como la recristalización o la cromatografía para asegurar que el producto final cumple las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) se utiliza en diversos campos de investigación científica:
Química: Como reactivo en síntesis orgánica y catálisis.
Biología: En estudios que implican inhibición enzimática e interacciones proteicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor .
Comparación Con Compuestos Similares
Compuestos similares
- Carbamato de tert-butilo (2-cloropiridin-4-il)
- Carbamato de tert-butilo ((1-((5-bromo-2-cloropirimidin-4-il)amino)ciclohexil)metil)
Singularidad
El Carbamato de tert-butilo (4-((2-cloropiridin-4-il)metil)ciclohexil)(metil) es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H27ClN2O2 |
|---|---|
Peso molecular |
338.9 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(2-chloropyridin-4-yl)methyl]cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21(4)15-7-5-13(6-8-15)11-14-9-10-20-16(19)12-14/h9-10,12-13,15H,5-8,11H2,1-4H3 |
Clave InChI |
CMBWXQFGGBDFBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
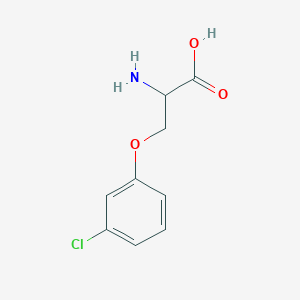
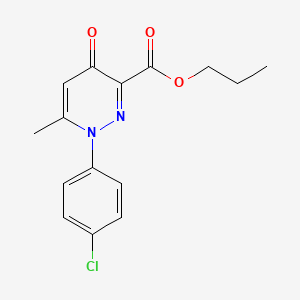
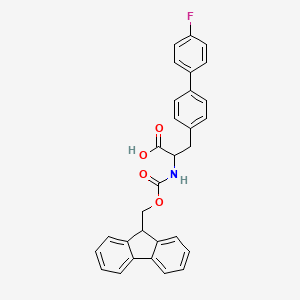
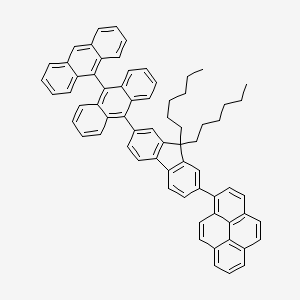
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
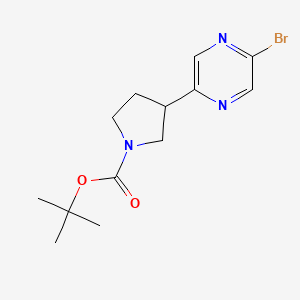

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
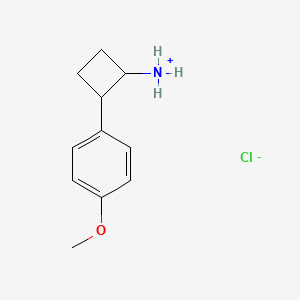
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
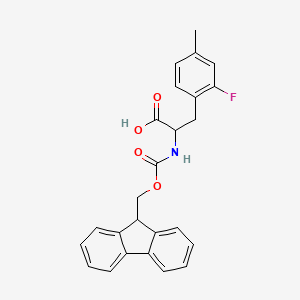
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
